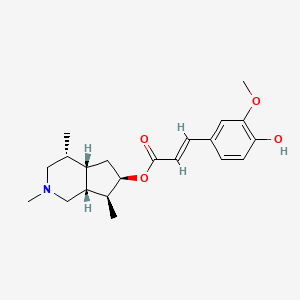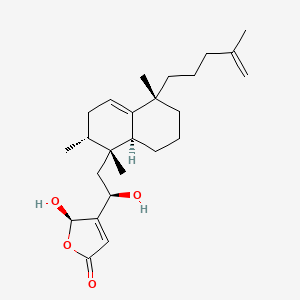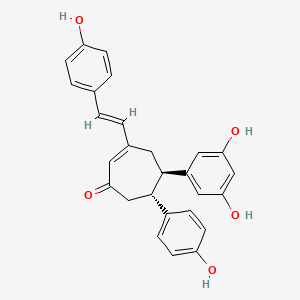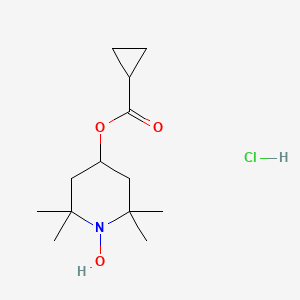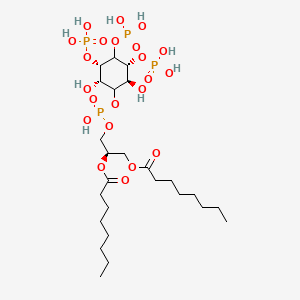
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) is a 1-phosphatidyl-1D-myo-inositol 3,4,5-trisphosphate in which the phosphatidyl acyl groups at positions 1 and 2 are both specified as octanoyl. It is a 1-phosphatidyl-1D-myo-inositol 3,4,5-trisphosphate and an octanoate ester. It is a conjugate acid of a 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)(7-).
Applications De Recherche Scientifique
Synthesis and Biological Applications : The compound has been used in regioselective synthesis processes to create phosphatidylinositol bisphosphates and trisphosphates, important for cell-signaling and membrane trafficking. A notable application includes its use in synthesizing a biotinylated short-chain derivative, which can pull down specific binding proteins from cytosolic extracts, contributing to the understanding of membrane trafficking processes (Anderson et al., 2010).
Photoactivatable Analogs for Biological Studies : Photoactivatable analogs of this compound have been synthesized for biological studies. These analogs enable the investigation of the interactions and functions of phosphoinositides in cellular processes (Chen et al., 1996).
Role in AP-3 Function Regulation : This compound has been used to study the regulation of the clathrin assembly protein AP-3, crucial in vesicle traffic within nerve terminals. It's shown to be an effective ligand and inhibitor in assays related to clathrin assembly, shedding light on intracellular transport mechanisms (Hao et al., 1997).
Substrate for Phospholipase C-delta 1 : This compound serves as a substrate for phospholipase C-delta 1, providing insights into the enzyme’s substrate specificity and the relationship between substrate aggregation and enzyme activation. Such research contributes to a deeper understanding of lipid signaling pathways (Rebecchi et al., 1993).
Synthesis Methods for Cell-Signaling Molecules : There have been developments in uniform synthetic approaches to create various phosphatidylinositol phosphates, including this compound, highlighting its importance in the synthesis of cell-signaling molecules (Bruzik et al., 1995).
Study of Myo-Inositol Metabolites : It has been part of studies focused on myo-inositol metabolites, contributing to the understanding of their roles in cellular signaling, especially in the generation of inositol phosphates, crucial for various cellular functions (Downes & Macphee, 1990).
Use in Membrane-Permeant Esters : The compound has been synthesized as membrane-permeant esters, helping to demonstrate how D-3 phosphorylated phosphoinositides can be introduced into cells, which is valuable in understanding the physiological roles of these pathways (Jiang et al., 1998).
Propriétés
Nom du produit |
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate) |
|---|---|
Formule moléculaire |
C25H50O22P4 |
Poids moléculaire |
826.5 g/mol |
Nom IUPAC |
[(2R)-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C25H50O22P4/c1-3-5-7-9-11-13-18(26)41-15-17(43-19(27)14-12-10-8-6-4-2)16-42-51(39,40)47-22-20(28)23(44-48(30,31)32)25(46-50(36,37)38)24(21(22)29)45-49(33,34)35/h17,20-25,28-29H,3-16H2,1-2H3,(H,39,40)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)/t17-,20+,21+,22?,23-,24+,25?/m1/s1 |
Clé InChI |
ANFYVAHJWGJYAT-FWIVIUFLSA-N |
SMILES isomérique |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC |
SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC |
SMILES canonique |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



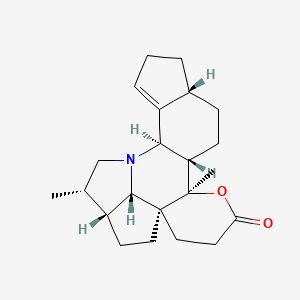

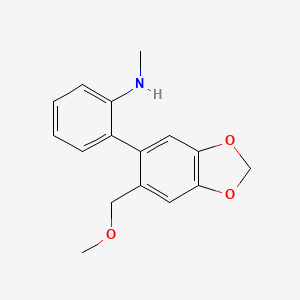
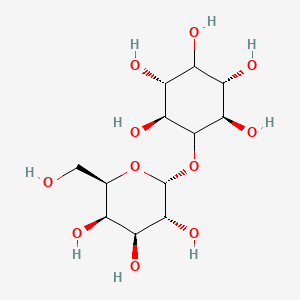
![(6Z,8S,8aS)-6-[(E,2R,6S)-6-hydroxy-2,5-dimethyloct-4-enylidene]-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-8-ol](/img/structure/B1245096.png)


![(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol](/img/structure/B1245099.png)
